molecular formula C18H19ClN2O4S B2461475 6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866142-52-1

6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2461475
CAS No.: 866142-52-1
M. Wt: 394.87
InChI Key: YQHOVMHVSRCRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound has emerged as a critical pharmacological tool for elucidating the role of RIPK1 in regulating necroptosis, a form of programmed inflammatory cell death . By specifically targeting the kinase activity of RIPK1, this inhibitor effectively blocks the formation of the necrosome complex, thereby preventing TNF-driven necroptotic signaling. Its primary research value lies in dissecting cell death pathways and investigating the contribution of necroptosis to the pathogenesis of a wide range of inflammatory and degenerative diseases, including inflammatory bowel disease, multiple sclerosis, and Alzheimer's disease . Studies utilizing this inhibitor have been instrumental in validating RIPK1 as a promising therapeutic target, providing a rationale for the development of novel treatments for conditions where dysregulated cell death is a key driver of pathology. The compound's high selectivity and potency make it an indispensable reagent for in vitro and in vivo models aimed at understanding innate immunity and inflammatory signaling cascades.

Properties

IUPAC Name

6-chloro-N-[(4-methylphenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-12-3-5-13(6-4-12)10-20-18(22)17-11-21(26(2,23)24)15-9-14(19)7-8-16(15)25-17/h3-9,17H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHOVMHVSRCRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of benzoxazines, which are known for their diverse pharmacological properties. The unique structural features of this compound contribute to its potential applications in medicinal chemistry, particularly in the field of cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O6S2C_{19}H_{23}N_{3}O_{6}S_{2}, with a molecular weight of 453.5 g/mol. Its IUPAC name is 6-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. The structure includes a benzoxazine core, which is a heterocyclic compound containing both oxygen and nitrogen atoms, along with various functional groups that enhance its biological activity.

Property Value
Molecular FormulaC₁₉H₂₃N₃O₆S₂
Molecular Weight453.5 g/mol
IUPAC NameThis compound
InChI KeyCNIVCFWUVWBQDH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It may alter signaling pathways critical for cell survival and growth.
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines:

  • PC-3 (Prostate Cancer) : IC50 values ranging from 7.84–16.2 µM have been reported for similar compounds against this cell line.
  • MDA-MB-231 (Breast Cancer) : Strong growth inhibition (>50%) was observed at concentrations as low as 25 µM.

The structure-activity relationship indicates that substituents on the benzene rings significantly influence anticancer activity, with electron-donating groups enhancing efficacy.

Other Biological Activities

In addition to anticancer properties, benzoxazine derivatives have shown:

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial effects against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, providing therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have focused on the biological evaluation of benzoxazine derivatives:

  • Study on Anticancer Activity :
    • A recent publication evaluated a series of benzoxazine derivatives for their anticancer properties. Compound 14f displayed notable activity against multiple cancer cell lines (IC50 = 7.84–16.2 µM) .
    • Structural modifications led to improved activities, indicating the importance of functional group positioning.
  • In Vitro Studies :
    • In vitro assays demonstrated that certain derivatives could inhibit proliferation in MDA-MB-231 and PC-3 cell lines by over 50% at specific concentrations .

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the synthesis and evaluation of various derivatives of sulfonamide compounds, including those structurally related to 6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. These derivatives have shown promising anticancer activity against several human cancer cell lines.

Case Study: Anticancer Evaluation

A study published in the International Journal of Molecular Sciences reported the synthesis of novel 2-alkythio derivatives that demonstrated significant cytotoxic effects against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The most effective compounds exhibited IC50 values as low as 6–7 μM against HeLa cells, indicating strong potential for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of these compounds. Research indicates that modifications to the sulfonamide moiety and benzoxazine framework can significantly influence biological activity. For instance, the introduction of different substituents on the benzene ring has been linked to enhanced cytotoxicity .

Data Table: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
6-chloro-N-(4-methylbenzyl)-...HeLa6–7
Derivative AHCT-1168–10
Derivative BMCF-715–20

Other Therapeutic Applications

Beyond anticancer properties, compounds similar to this compound may have applications in treating other diseases. For example, sulfonamide derivatives have been explored for their antibacterial and anti-inflammatory properties.

Case Study: Antibacterial Activity

Research has indicated that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. A related compound demonstrated effectiveness against resistant strains of bacteria, suggesting a broader therapeutic application beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide with structurally analogous compounds from the evidence:

Compound Name Key Structural Features Functional Group Synthetic Pathway References
This compound 6-Cl, 4-methylsulfonyl, 4-methylbenzyl carboxamide Carboxamide Likely derived from carboxylate intermediates via amide coupling
6-Chloro-4-(methylsulfonyl)-N′-(4-nitrobenzylidene)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide 6-Cl, 4-methylsulfonyl, 4-nitrobenzylidene carbohydrazide Carbohydrazide (hydrazide-Schiff base) Condensation of carbohydrazide with 4-nitrobenzaldehyde
Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 6-Cl, 4-benzyl, ethyl carboxylate Ester Alkylation of benzoxazine carboxylate precursors
Compound 22 (Molecules, 2014) 4-Chloro, sulfonamide-phthalazine hybrid with methyl and benzodioxole groups Sulfonamide, phthalazine Multi-step synthesis involving sulfonylation and cyclization

Key Observations:

Functional Group Impact: The carboxamide group in the target compound contrasts with the carbohydrazide in . Carboxamides generally exhibit higher metabolic stability compared to hydrazides, which are prone to hydrolysis . The 4-methylbenzyl substituent (target compound) vs. 4-nitrobenzylidene () alters electronic and steric properties.

Synthetic Pathways :

  • The ethyl carboxylate derivative () serves as a precursor for carboxamide synthesis via ester-to-amide conversion, a common strategy in benzoxazine chemistry .
  • Compound 22 () demonstrates divergent synthetic complexity due to its fused phthalazine-sulfonamide structure, requiring specialized cyclization steps .

The absence of a nitro group (unlike ) may enhance the target compound’s stability under reducing biological conditions .

Research Implications

For instance:

  • Carbohydrazide derivatives () are often explored for antimicrobial activity due to their ability to form stable metal complexes .
  • Sulfonamide-phthalazine hybrids () have shown kinase inhibitory activity, highlighting the therapeutic versatility of benzoxazine derivatives .

Further studies should focus on synthesizing the target compound and evaluating its bioactivity, leveraging insights from its structural analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide?

  • Methodology : Begin with a retrosynthetic analysis to identify intermediates, such as the benzoxazine core and sulfonyl chloride derivatives. Use palladium-catalyzed cross-coupling reactions for regioselective functionalization (e.g., Suzuki-Miyaura for aryl groups) . Monitor reaction parameters (temperature, solvent polarity) to minimize side products like over-sulfonated by-products. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the final compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

  • Methodology :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm the benzoxazine ring (δ 4.2–4.5 ppm for methylene protons) and sulfonyl group (δ 3.1 ppm for SO2CH3\text{SO}_2\text{CH}_3) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 437.08).
  • IR : Confirm carbonyl (C=O stretch at ~1680 cm1^{-1}) and sulfonyl (S=O at ~1350 cm1^{-1}) functionalities .

Q. How can researchers design initial biological activity screenings for this compound?

  • Methodology : Use in vitro assays targeting enzymes or receptors structurally similar to known benzoxazine targets (e.g., antimicrobial assays against E. coli and S. aureus). Prioritize cytotoxicity studies (MTT assay on mammalian cell lines) to establish safety margins. Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin) are essential for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.